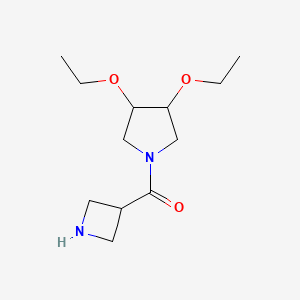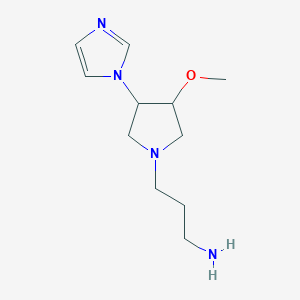![molecular formula C7H9N3 B1490390 6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-04-7](/img/structure/B1490390.png)
6-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-Ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-b]pyrazole family
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .
Mode of Action
It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases, followed by trapping reactions with various electrophiles .
Biochemical Pathways
It’s known that imidazo[1,2-b]pyrazoles can affect a wide range of biological activities .
Pharmacokinetics
It’s known that the compound can be selectively functionalized, which could potentially influence its pharmacokinetic properties .
Result of Action
It’s known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities .
Action Environment
It’s known that the compound can be selectively functionalized, which could potentially influence its stability .
Biochemical Analysis
Biochemical Properties
6-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with α-glucosidase, an enzyme involved in carbohydrate metabolism. Studies have shown that derivatives of imidazo[1,2-b]pyrazole exhibit inhibitory activity against α-glucosidase, which can be beneficial in managing conditions like diabetes . Additionally, this compound has been found to interact with various kinases, which are enzymes that play a pivotal role in cell signaling pathways. These interactions can modulate the activity of kinases, thereby influencing cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns, ultimately affecting cellular processes such as growth, differentiation, and apoptosis . Furthermore, the compound’s interaction with α-glucosidase can impact glucose metabolism, thereby influencing cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding interactions. For example, the compound can bind to the active site of α-glucosidase, preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, this compound can interact with kinases by binding to their ATP-binding sites, thereby inhibiting their catalytic activity. This inhibition can lead to downstream effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression patterns . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic or adverse effects can occur. These effects may include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicities.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its interaction with α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, the compound can influence metabolic flux by modulating the activity of kinases involved in signaling pathways that regulate metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications . For example, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-1H-imidazo[1,2-b]pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Imidazole Ring:
Ethyl Group Addition: The ethyl group is introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction reactions to produce derivatives with different functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms with different functional groups.
Substitution Products: Substituted derivatives with different substituents.
Scientific Research Applications
6-Ethyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Ethyl-1H-imidazo[1,2-b]pyrazole is compared with other similar compounds to highlight its uniqueness:
Indole: A non-classical isostere of indole, offering similar biological activities.
Pyrazole Derivatives: Other pyrazole derivatives with different substituents and functional groups.
Imidazole Derivatives: Imidazole compounds with varying structures and properties.
Properties
IUPAC Name |
6-ethyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-6-5-7-8-3-4-10(7)9-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNUXWLPGVNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC=CN2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)









